Spectroscopic Characterization of 3-Benzyl-2H-Azirine: A Technical Guide
Spectroscopic Characterization of 3-Benzyl-2H-Azirine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-benzyl-2H-azirine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs, particularly 3-phenyl-2H-azirine and other substituted 2H-azirines, to predict its spectroscopic properties. This document is intended to serve as a valuable resource for researchers working with or anticipating the synthesis of 3-benzyl-2H-azirine, offering insights into its structural elucidation through modern spectroscopic techniques.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the spectroscopic characterization of 3-benzyl-2H-azirine. These predictions are based on established trends and experimental data from analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.40 | Multiplet | 5H | Phenyl protons (C₆H₅) |
| ~3.60 | Singlet | 2H | Benzyl methylene protons (CH₂) |
| ~1.80 | Singlet | 2H | Azirine ring protons (C₂-H) |
Predicted in CDCl₃ at 400 MHz.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | Azirine C=N carbon (C₃) |
| ~135 | Phenyl ipso-carbon |
| ~129 | Phenyl ortho/meta-carbons |
| ~127 | Phenyl para-carbon |
| ~40 | Benzyl methylene carbon (CH₂) |
| ~25 | Azirine ring carbon (C₂) |
Predicted in CDCl₃ at 100 MHz.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3030 | Medium | Aromatic C-H stretch |
| ~2920 | Medium | Aliphatic C-H stretch |
| ~1740 | Strong | C=N stretch of the azirine ring |
| ~1600, ~1495, ~1450 | Medium-Strong | Aromatic C=C stretches |
| ~700-750 | Strong | Aromatic C-H out-of-plane bend |
Predicted as a thin film.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Predicted Relative Intensity (%) | Assignment |
| 131 | 100 | [M]⁺ (Molecular Ion) |
| 104 | 80 | [M - HCN]⁺ |
| 91 | 90 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 40 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments, adapted for the analysis of 3-benzyl-2H-azirine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 3-benzyl-2H-azirine.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
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Weigh approximately 5-10 mg of purified 3-benzyl-2H-azirine.
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Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Transfer the solution to a clean, dry 5 mm NMR tube.
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Cap the NMR tube securely.
¹H NMR Data Acquisition:
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Pulse Program: Standard single-pulse sequence.
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Acquisition Time: ~3-4 seconds.
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Relaxation Delay: 2 seconds.
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Number of Scans: 16-64, depending on sample concentration.
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Spectral Width: 0-12 ppm.
¹³C NMR Data Acquisition:
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Pulse Program: Proton-decoupled pulse sequence.
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Acquisition Time: ~1-2 seconds.
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Relaxation Delay: 2-5 seconds.
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Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
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Spectral Width: 0-200 ppm.
Data Processing:
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Apply a Fourier transform to the acquired Free Induction Decay (FID).
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Phase and baseline correct the spectrum.
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Calibrate the chemical shift scale using the TMS signal (0.00 ppm) for ¹H NMR and the residual solvent peak of CDCl₃ (77.16 ppm) for ¹³C NMR.
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Integrate the signals in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 3-benzyl-2H-azirine.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Thin Film Method):
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Ensure the ATR (Attenuated Total Reflectance) crystal is clean.
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Place a small drop of liquid 3-benzyl-2H-azirine directly onto the ATR crystal. If the sample is a solid, a small amount of the solid is placed on the crystal and pressure is applied to ensure good contact.
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Alternatively, for the Nujol mull method, grind 1-2 mg of solid sample with a drop of Nujol (mineral oil) in an agate mortar and pestle to form a smooth paste. Spread the mull evenly between two KBr or NaCl plates.
Data Acquisition:
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Spectral Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.
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Number of Scans: 16-32.
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A background spectrum of the clean, empty ATR crystal or KBr plates should be recorded and automatically subtracted from the sample spectrum.
Data Analysis:
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Identify characteristic absorption bands corresponding to specific functional groups (e.g., C=N, aromatic C-H, aliphatic C-H).
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Compare the obtained spectrum with the predicted data and spectra of related compounds.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 3-benzyl-2H-azirine.
Instrumentation: Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Sample Preparation:
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Prepare a dilute solution of 3-benzyl-2H-azirine (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
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Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
GC-MS Operating Conditions:
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GC Column: A non-polar capillary column (e.g., DB-5ms).
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Injector Temperature: 250 °C.
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Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10 °C/min.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
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Scan Range: m/z 40-500.
Data Analysis:
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Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.
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Analyze the fragmentation pattern and propose structures for the major fragment ions.
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Compare the observed fragmentation pattern with the predicted data and known fragmentation mechanisms of related compounds.
Visualization of a Key Reaction Pathway
2H-Azirines are known to undergo photochemical ring-opening to form nitrile ylides, which are versatile intermediates in organic synthesis. This process is a key aspect of their reactivity.
Caption: Photochemical ring-opening of 3-benzyl-2H-azirine.
This technical guide provides a foundational understanding of the spectroscopic properties and reactivity of 3-benzyl-2H-azirine. Researchers are encouraged to use this information as a starting point for their investigations and to acquire experimental data to validate and refine these predictions.
